6-Bromoquinoline-4-carboxamide
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Overview
Description
6-Bromoquinoline-4-carboxamide is a chemical compound with the molecular formula C10H7BrN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinoline-4-carboxamide typically involves multi-step reactions. One common method includes the use of 4-bromaniline, ethyl propiolate, and phosphorus trichloride as starting materials. The reaction proceeds through a series of steps, including amidation and cyclization, to yield the desired product .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts, to achieve a comprehensive yield of over 70%, which is significantly higher than traditional methods .
Chemical Reactions Analysis
Types of Reactions: 6-Bromoquinoline-4-carboxamide undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogenating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in the presence of a solvent like ethanol.
Substitution: Halogenating agents such as bromine or chlorine, under controlled temperature and pressure
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can produce various halogenated quinoline compounds .
Scientific Research Applications
6-Bromoquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its antimalarial activity.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 6-Bromoquinoline-4-carboxamide involves its interaction with specific molecular targets. One notable mechanism is the inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in certain pathogens. This inhibition disrupts the protein synthesis process, leading to the death of the pathogen .
Comparison with Similar Compounds
6-Bromoquinoline: A closely related compound with similar chemical properties but lacking the carboxamide group.
Quinoline-4-carboxamide: Another related compound, differing by the absence of the bromine atom.
Uniqueness: 6-Bromoquinoline-4-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H7BrN2O |
---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
6-bromoquinoline-4-carboxamide |
InChI |
InChI=1S/C10H7BrN2O/c11-6-1-2-9-8(5-6)7(10(12)14)3-4-13-9/h1-5H,(H2,12,14) |
InChI Key |
FXLXGRYLTOAYSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)C(=O)N |
Origin of Product |
United States |
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